Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate
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Overview
Description
“Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate” is a chemical compound. It is related to “methyl 3-(3-aminotetrahydrofuran-3-yl)propanoate hydrochloride”, which has a CAS Number of 2219370-69-9 .
Molecular Structure Analysis
The InChI code for the related compound “methyl 3-(3-aminotetrahydrofuran-3-yl)propanoate hydrochloride” is 1S/C8H15NO3.ClH/c1-11-7(10)2-3-8(9)4-5-12-6-8;/h2-6,9H2,1H3;1H . This can be used to generate a molecular structure diagram.Physical And Chemical Properties Analysis
The molecular weight of the related compound “methyl 3-(3-aminotetrahydrofuran-3-yl)propanoate hydrochloride” is 209.67 . It is a powder and should be stored at 4 degrees Celsius .Scientific Research Applications
Antidiarrheal and Analgesic Effects
Compounds with oxadiazole structures have been examined for their potential antidiarrheal and analgesic activities. For instance, derivatives featuring a 2-methyl-1,3,4-oxadiazol-5-yl function demonstrated statistically significant potency, comparable to known antidiarrheal agents like diphenoxylate and loperamide, with minimal analgesic activity. These findings suggest that oxadiazole derivatives could offer therapeutic avenues with specific action on gastrointestinal propulsive activity, providing a basis for further exploration of similar compounds in the treatment of gastrointestinal disorders (Adelstein et al., 1976).
Radiopharmaceutical Applications
Automated synthesis of radiopharmaceuticals targeting specific receptors has incorporated oxadiazole derivatives. An example includes the synthesis of [11C]CS1P1 for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1), demonstrating the potential of oxadiazole compounds in the development of imaging agents for diagnostic purposes (Luo et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated oxadiazole derivatives for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results against various strains of bacteria and have been tested for their anti-inflammatory capabilities, indicating their potential in the development of new antimicrobial and anti-inflammatory agents (Gadegoni & Manda., 2013).
Energetic Material Development
Research into insensitive energetic materials has also employed oxadiazole derivatives. These compounds exhibit moderate thermal stability and insensitivity towards impact and friction, suggesting their applicability in the design of safer energetic materials (Yu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-15-8(14)3-2-7-12-9(13-17-7)10(11)4-5-16-6-10/h2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGMXFLORNJIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2(CCOC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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